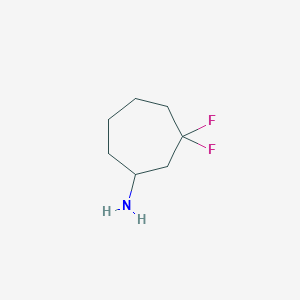
3,3-Difluorocycloheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorocycloheptan-1-amine is a chemical compound with the molecular formula C7H13F2N It is characterized by a seven-membered cycloheptane ring with two fluorine atoms attached to the third carbon and an amine group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-amine typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the introduction of an amine group. One common method involves the fluorination of cycloheptanone followed by reductive amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and reducing agents like sodium borohydride (NaBH4) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 3,3-Difluorocycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like azides or thiols .
科学的研究の応用
3,3-Difluorocycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds .
作用機序
The mechanism of action of 3,3-Difluorocycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
Cycloheptanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3-Fluorocycloheptan-1-amine: Contains only one fluorine atom, leading to different reactivity and interactions.
3,3-Dichlorocycloheptan-1-amine: Contains chlorine atoms instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: 3,3-Difluorocycloheptan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H13F2N |
|---|---|
分子量 |
149.18 g/mol |
IUPAC名 |
3,3-difluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(10)5-7/h6H,1-5,10H2 |
InChIキー |
IGVISOHTYUJWKZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC(C1)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


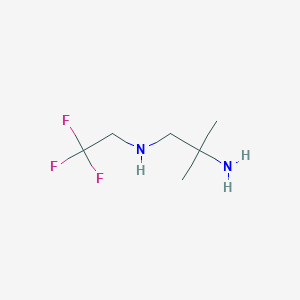

![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)
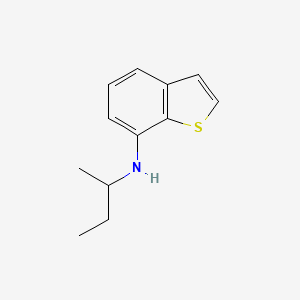
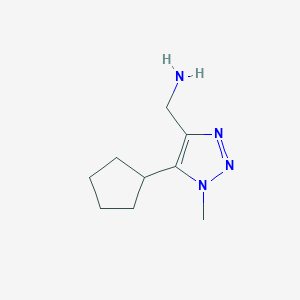
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B15277819.png)
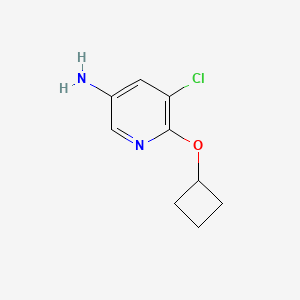
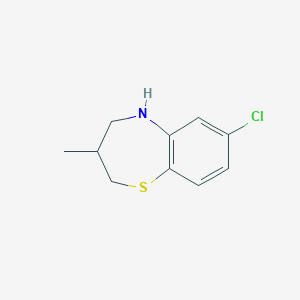
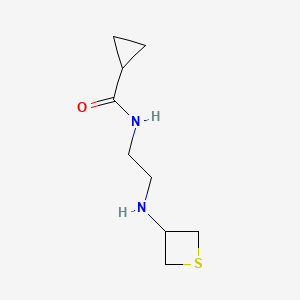
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
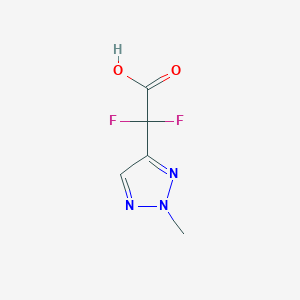
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)
